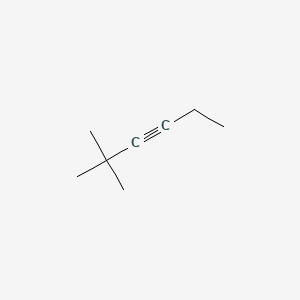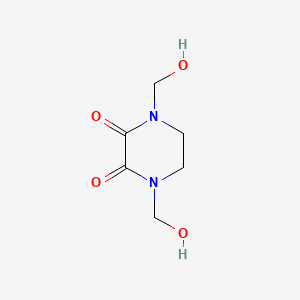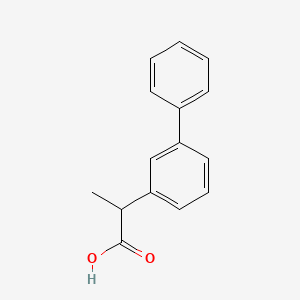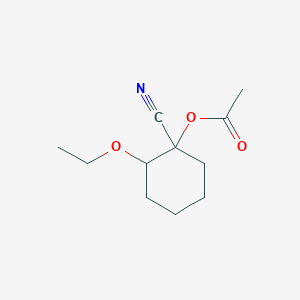
Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) is an organic compound with a complex structure It is a derivative of cyclohexanecarbonitrile, featuring additional acetyloxy and ethoxy functional groups
Méthodes De Préparation
The synthesis of Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) typically involves multi-step organic reactions. One common method includes the initial formation of cyclohexanecarbonitrile, followed by the introduction of acetyloxy and ethoxy groups through esterification and etherification reactions, respectively. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acetyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research may investigate its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the acetyloxy and ethoxy groups can undergo hydrolysis or substitution. These interactions can lead to the formation of new compounds with different properties and activities.
Comparaison Avec Des Composés Similaires
Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) can be compared with other similar compounds such as:
Cyclohexanecarbonitrile: Lacks the acetyloxy and ethoxy groups, making it less reactive in certain reactions.
Cyclohexanecarboxylic acid: Contains a carboxyl group instead of a nitrile group, leading to different reactivity and applications.
Cyclohexyl cyanide: Another nitrile compound but without additional functional groups, limiting its versatility in synthesis.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
(1-cyano-2-ethoxycyclohexyl) acetate |
InChI |
InChI=1S/C11H17NO3/c1-3-14-10-6-4-5-7-11(10,8-12)15-9(2)13/h10H,3-7H2,1-2H3 |
Clé InChI |
PSGIEDBOIWTURE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCCCC1(C#N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


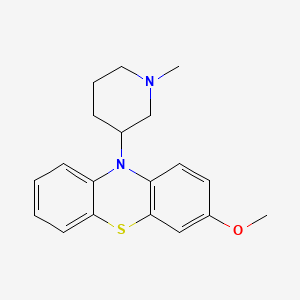
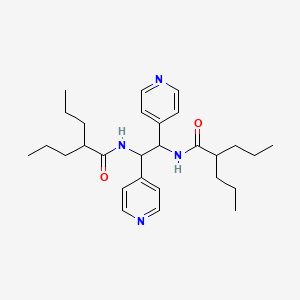
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
![(5Z)-5-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13794992.png)
![N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B13794998.png)
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)
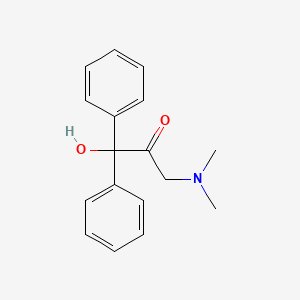
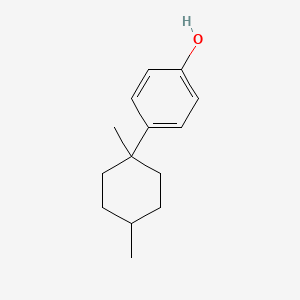
![Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13795028.png)
